molecular formula C14H12BrNO B2533098 (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939888-10-5

(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No.: B2533098
CAS No.: 939888-10-5
M. Wt: 290.16
InChI Key: DPFWMDSTRHISSU-YBEGLDIGSA-N
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Description

(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a chemical compound with a complex structure that includes a bromobenzyl group and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a specific range to ensure the desired product formation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
  • (2-fluorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
  • (2-iodobenzyl)[(Z)-phenylmethylidene]ammoniumolate

Uniqueness

(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it distinct from its halogenated counterparts, such as the chloro, fluoro, and iodo derivatives .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-phenylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFWMDSTRHISSU-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Br)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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